1,4-Bis[(4-chlorophenyl)sulfonyl]piperazine
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Overview
Description
Piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- is a chemical compound characterized by the presence of a piperazine ring substituted with two 4-chlorophenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfoxides or other reduced forms of the compound .
Scientific Research Applications
Piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Biological Research: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog without the sulfonyl groups, commonly used as an anthelmintic.
1,4-Bis(4-chlorophenyl)piperazine: A related compound with similar structural features but lacking the sulfonyl groups.
4-Chlorobenzenesulfonyl Chloride: A precursor used in the synthesis of piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]-.
Uniqueness
Piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- is unique due to the presence of both the piperazine ring and the 4-chlorophenylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
13170-83-7 |
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Molecular Formula |
C16H16Cl2N2O4S2 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1,4-bis[(4-chlorophenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C16H16Cl2N2O4S2/c17-13-1-5-15(6-2-13)25(21,22)19-9-11-20(12-10-19)26(23,24)16-7-3-14(18)4-8-16/h1-8H,9-12H2 |
InChI Key |
BZWBPYBIYIFVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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